(R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine
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Overview
Description
®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine typically involves the reaction of 5-chloro-2-methoxyphenyl derivatives with appropriate amine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(5-chloro-2-methoxyphenyl)pyrrolidine
- ®-2-(5-chloro-2-methoxyphenyl)piperidine
- (5-chloro-2-methoxyphenyl)acetic acid
Uniqueness
®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine is unique due to its specific structural features, such as the combination of a chloro-substituted methoxyphenyl group and a methoxyethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-2-methoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-9(12)8-5-7(11)3-4-10(8)14-2/h3-5,9H,6,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
AUVQNDNJIBZECW-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=C(C=CC(=C1)Cl)OC)N |
Canonical SMILES |
COCC(C1=C(C=CC(=C1)Cl)OC)N |
Origin of Product |
United States |
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